molecular formula C17H15FN2O3S2 B2838885 N-(1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide CAS No. 941987-49-1

N-(1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide

Cat. No.: B2838885
CAS No.: 941987-49-1
M. Wt: 378.44
InChI Key: SBQULOVKLBHYSB-UHFFFAOYSA-N
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Description

N-(1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide is a high-purity chemical compound offered for research and development applications. This synthetic molecule integrates a 1,3-benzothiazole scaffold, a structure recognized as a privileged motif in medicinal chemistry due to its diverse pharmacological potential . The core benzothiazole framework is found in several approved therapeutics and investigational drugs, underpinning its significant research value . For instance, benzothiazole derivatives are present in riluzole (for amyotrophic lateral sclerosis) and flutemetamol (a diagnostic agent for Alzheimer's disease), highlighting the scaffold's applicability in targeting neurological conditions . Further, benzothiazole-based compounds have demonstrated a wide spectrum of biological activities in research settings, including but not limited to anti-inflammatory, antitumor, antimicrobial, and antidiabetic effects . The structural features of this compound—specifically the benzothiazyl group linked to a fluorobenzenesulfonyl group via a butanamide chain—are common in the design of enzyme inhibitors. Related sulfonamide-containing compounds have been investigated as potent inhibitors of enzymes such as urease, α-glucosidase, and α-amylase, making them subjects of interest for metabolic disorder research . The incorporation of the 4-fluorobenzenesulfonyl moiety is a strategic modification often employed to influence the molecule's electronic properties, binding affinity, and metabolic stability . Researchers can leverage this compound as a key intermediate or precursor in synthetic chemistry for developing novel benzothiazole derivatives . Its structure provides a platform for further chemical modification, allowing for the exploration of structure-activity relationships (SAR) in various drug discovery programs. This product is intended for research use only by trained professionals. It is not for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-4-(4-fluorophenyl)sulfonylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15FN2O3S2/c18-12-7-9-13(10-8-12)25(22,23)11-3-6-16(21)20-17-19-14-4-1-2-5-15(14)24-17/h1-2,4-5,7-10H,3,6,11H2,(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBQULOVKLBHYSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CCCS(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15FN2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural or functional similarities with N-(1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide:

Compound Name / ID Key Structural Features Molecular Formula Key Spectral Data (IR, cm⁻¹) Biological Activity Reference
Title Compound 4-(4-Fluorobenzenesulfonyl)butanamide linked to 1,3-benzothiazol-2-yl C₁₇H₁₄FN₂O₃S₂* Expected: C=O (~1660–1690), SO₂ (~1160–1180) Hypothesized antimicrobial/antitumor activity
Compound 17f N-(1,3-benzothiazol-2-yl)-3-methyl-2-[N-(4-nitrobenzenesulfonyl)-1-phenylformamido]butanamide C₂₄H₂₀N₄O₆S₂ 1696 (C=O), 1531 (NO₂), 1168 (SO₂N) Not explicitly stated; inferred antimicrobial [5]
4-[Methyl-(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)butanamide Methylphenylsulfonyl group, thiazole substituent C₁₅H₁₉N₃O₃S₂ [7]
4-(1,3-Benzothiazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)butanamide Benzothiazole linked via sulfanyl (S–) group C₁₄H₁₃N₃OS₃ [9]
Triazole derivatives (e.g., [7–9] from ) Fluorobenzenesulfonyl groups, triazole-thione core Varies νC=S (~1247–1255), νNH (~3278–3414) Antibacterial (Gram-positive bacteria) [1]

*Calculated molecular formula based on structural analogy.

Key Observations:

Electronic Effects: The 4-fluorobenzenesulfonyl group in the title compound enhances electron-withdrawing capacity compared to methylphenylsulfonyl () or nitrobenzenesulfonyl (Compound 17f). This may improve binding to hydrophobic enzyme pockets or reduce metabolic degradation .

Biological Activity :

  • Benzothiazole-containing triazoles (, [7–9]) exhibit activity against Gram-positive bacteria (S. aureus, S. pyogenes), with potency comparable to ampicillin .
  • Compound 17f’s nitro group () may confer antitubercular activity, as nitro-substituted benzothiazoles show efficacy against M. tuberculosis .

Spectral Trends :

  • IR spectra of sulfonamide derivatives consistently show SO₂ stretching at ~1160–1180 cm⁻¹ and C=O at ~1660–1690 cm⁻¹, confirming the integrity of these functional groups .
  • Absence of νS–H (~2500–2600 cm⁻¹) in thione tautomers () distinguishes them from thiol forms.

Q & A

Q. What are the key steps and critical parameters in synthesizing N-(1,3-benzothiazol-2-yl)-4-(4-fluorobenzenesulfonyl)butanamide?

The synthesis involves multi-step reactions starting with benzothiazole and fluorobenzenesulfonyl precursors. Critical parameters include:

  • Temperature control (e.g., maintaining 60–80°C during sulfonylation to avoid side reactions).
  • Solvent selection (e.g., DMF or ethanol for optimal solubility and reactivity).
  • Catalyst use (e.g., triethylamine for deprotonation in amide bond formation). Post-synthesis, intermediates are purified via column chromatography, and the final product is crystallized. Confirmation of structure requires NMR (e.g., ¹H/¹³C for functional groups) and MS (for molecular ion validation) .

Q. How do researchers validate the structural integrity and purity of this compound?

A combination of analytical techniques is used:

  • NMR spectroscopy : To confirm the presence of the benzothiazole ring (δ 7.2–8.1 ppm for aromatic protons) and sulfonyl group (δ 3.5–4.0 ppm for sulfonamide protons).
  • Mass spectrometry : To verify molecular weight (e.g., ESI-MS m/z 447.5 [M+H]⁺).
  • HPLC : For purity assessment (>95% by reverse-phase C18 column, UV detection at 254 nm).
  • TLC : To monitor reaction progress using silica gel plates and ethyl acetate/hexane eluents .

Q. What preliminary biological assays are recommended to screen this compound’s activity?

Initial screening should focus on:

  • Enzyme inhibition assays : For kinases or proteases using fluorogenic substrates (e.g., ATPase activity measured via malachite green assay).
  • Cytotoxicity profiling : Against cancer cell lines (e.g., MTT assay on HeLa or MCF-7 cells).
  • Receptor binding studies : Radioligand displacement assays (e.g., ³H-labeled ligands for GPCRs). Dose-response curves (IC₅₀/EC₅₀) and selectivity indices are calculated to prioritize targets .

Advanced Research Questions

Q. How can contradictory bioactivity data between structural analogs be resolved?

Contradictions often arise from substituent effects (e.g., fluorination vs. chlorination) or assay variability . Strategies include:

  • Comparative SAR studies : Test analogs with systematic substitutions (e.g., replacing 4-fluorophenyl with 4-chlorophenyl) under identical assay conditions.
  • Binding mode analysis : Use molecular docking (e.g., AutoDock Vina) to compare interactions with targets like EGFR or COX-2.
  • Meta-analysis : Aggregate data from multiple studies (e.g., PubChem BioAssay) to identify trends in potency or selectivity .

Q. What methodologies optimize reaction yields in large-scale synthesis?

Yield optimization requires:

  • Design of Experiments (DoE) : To model interactions between temperature, solvent polarity, and catalyst loading.
  • Flow chemistry : For precise control of exothermic reactions (e.g., sulfonylation).
  • In-line analytics : PAT tools (e.g., FTIR probes) to monitor reaction endpoints. Typical yields improve from 60% (batch) to >85% (continuous flow) with reduced byproducts .

Q. How can computational modeling guide the design of derivatives with enhanced target affinity?

Computational workflows include:

  • Pharmacophore modeling : To identify critical features (e.g., sulfonyl hydrogen-bond acceptors).
  • MD simulations : To assess stability of ligand-target complexes (e.g., 100-ns simulations in GROMACS).
  • Free-energy perturbation (FEP) : To predict ΔΔG for substituent modifications (e.g., fluorophenyl vs. methoxyphenyl). Validated models reduce synthetic effort by prioritizing high-potential derivatives .

Q. What strategies address solubility challenges in in vivo studies?

Poor aqueous solubility (common with sulfonamides) is mitigated by:

  • Prodrug design : Incorporating phosphate esters or PEGylation.
  • Nanocarriers : Liposomal encapsulation (e.g., particle size <200 nm via sonication).
  • Co-solvent systems : Use of Cremophor EL or cyclodextrins for formulation. Solubility is quantified via shake-flask method with HPLC-UV analysis .

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